4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a bicyclic aromatic amine hydrochloride with the molecular formula C₁₀H₁₂ClN and a molecular weight of 181.65 g/mol . Its structure features a chloro substituent at the C4 position and a methyl group at C2 of the indane backbone. The SMILES notation (CC1CC2=C(C1N)C=CC=C2Cl) and InChIKey (PVGOMEMDQFBWCQ-UHFFFAOYSA-N) confirm its stereoelectronic configuration . Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (135.1 Ų) and [M+Na]⁺ (148.4 Ų) suggest moderate polarity, which may influence its solubility and pharmacokinetic properties . No direct literature or patent data are available for this compound, indicating it remains understudied in applied research .
Properties
IUPAC Name |
4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c1-6-5-8-7(10(6)12)3-2-4-9(8)11;/h2-4,6,10H,5,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMAWSOWICECEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1N)C=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-1-indanone and 4-chloroaniline as the primary starting materials.
Reaction with Chlorinating Agent: The 2-methyl-1-indanone is reacted with a chlorinating agent, such as thionyl chloride (SOCl2), to introduce the chlorine atom at the desired position.
Formation of Amine: The resulting chlorinated intermediate is then reacted with 4-chloroaniline in the presence of a base, such as sodium hydroxide (NaOH), to form the amine group.
Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid (HCl) to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a chiral building block for the synthesis of complex molecules. Its ability to form enantiomerically pure compounds is crucial for asymmetric synthesis, enabling researchers to create specific stereoisomers that are often required in pharmaceuticals.
Biology
In biological research, this compound can be utilized to study enzyme interactions and receptor binding . Its chiral nature allows for the investigation of stereoselective biological processes, making it a valuable tool in pharmacology and biochemistry.
Medicine
The potential applications of this compound in medicine include its role as a pharmaceutical intermediate . It can be used in the synthesis of drugs targeting specific receptors or enzymes, offering therapeutic benefits for various conditions. Preliminary studies suggest that derivatives of this compound may exhibit significant biological activities, including anticancer properties.
Industry
In industrial applications, this compound can be employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.
Research indicates that compounds similar to this compound exhibit various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroaniline | Aniline derivative | Antimicrobial properties |
| 2-Methylindole | Indole derivative | Neuroprotective effects |
| 5-Methyltryptamine | Tryptamine derivative | Serotonergic activity |
| 3-Chloroaniline | Chlorinated aniline | Anticancer properties |
Case Study 1: Anticancer Activity
A study by Xia et al. highlighted the anticancer effects of related compounds, reporting IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines. This reinforces the potential efficacy of indole-based compounds in oncology.
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes for producing enantiomerically pure forms of this compound has shown that using continuous flow reactors enhances yield and purity compared to traditional batch methods.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their properties:
Substituent Effects on Properties
- However, nitro groups may reduce metabolic stability compared to chloro .
- Electron-Donating Groups (CH₃, OCH₃) : The methyl group in the target compound and methoxy groups in analogs like 4-methoxy derivatives improve lipophilicity, which could enhance blood-brain barrier penetration—relevant for CNS-targeted drugs .
- Bulkier Substituents (C₂H₅, benzyl) : Diethyl or benzyl groups (e.g., 5,6-diethyl and 2-(4-methoxybenzyl) analogs) may sterically hinder interactions in binding pockets, as seen in receptor ligand studies .
Biological Activity
4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H12ClN·HCl. It is a derivative of indene and has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and case studies.
Molecular Structure:
- Molecular Formula: C10H12ClN·HCl
- SMILES: CC1CC2=C(C1N)C=CC=C2Cl
- InChIKey: PVGOMEMDQFBWCQ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 21 |
| Escherichia coli | 18 |
| Bacillus subtilis | 24 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The IC50 values for various cancer cell lines indicate its potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 10.7 |
These findings highlight the potential of this compound as an anticancer therapeutic agent.
Case Studies
Several case studies have explored the biological activities of related compounds in the same class as this compound. One notable study focused on derivatives of quinazoline that exhibited promising anti-leishmanial activities through molecular docking studies against key proteins in Leishmania species. These findings underscore the importance of structure-function relationships in developing effective therapeutics .
Q & A
Q. Optimization Strategies :
- Temperature control : Lowering reaction temperatures during sensitive steps (e.g., chlorination) reduces side products.
- Catalyst selection : Palladium-based catalysts improve selectivity in substitution reactions.
- Purification : Column chromatography or recrystallization enhances purity, critical for biological testing .
Table 1 : Example Synthesis of Analogous Compounds
| Step | Reaction Type | Yield (%) | Key Reagents |
|---|---|---|---|
| 1 | Alkylation | 45–60 | Methyl iodide, K₂CO₃ |
| 2 | Chlorination | 70–85 | SOCl₂, DMF catalyst |
| 3 | Reductive Amination | 50–65 | NaBH₃CN, NH₄OAc |
| 4 | Salt Formation | 90–95 | HCl (gaseous) |
| 5 | Final Purification | 14–23 | Column chromatography |
Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Basic Research Question
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., chloro and methyl groups) and dihydroindenamine backbone integrity. For example, methyl groups resonate at δ 1.2–1.5 ppm, while aromatic protons appear at δ 6.8–7.4 ppm .
HPLC :
- Reverse-phase HPLC : Assesses purity (>95% required for pharmacological studies). Retention times (tR) vary with mobile phase composition; e.g., tR = 8.2 min using a C18 column with acetonitrile/water (70:30) .
Mass Spectrometry (MS) :
How does stereochemistry influence the biological activity of this compound?
Advanced Research Question
The enantiomeric form significantly impacts receptor binding. For example:
- (R)-enantiomers of dihydroindenamine derivatives show higher affinity for monoamine oxidase B (MAO-B), with IC₅₀ values 10-fold lower than (S)-forms in inhibition assays .
- Methodology for Enantiomer Resolution :
Table 2 : Enantiomer Activity Comparison
| Enantiomer | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity (MAO-B/MAO-A) |
|---|---|---|---|
| (R)-form | 12 ± 2 | 1,200 ± 150 | 100:1 |
| (S)-form | 130 ± 15 | 1,500 ± 200 | 11.5:1 |
What strategies resolve contradictions in reported biological data for this compound?
Advanced Research Question
Discrepancies in activity data often arise from:
- Purity Variations : Impurities (e.g., residual solvents) can skew assay results. Validate purity via HPLC and elemental analysis .
- Assay Conditions : Differences in pH, temperature, or enzyme sources (e.g., recombinant vs. tissue-extracted MAO-B). Standardize protocols using recombinant enzymes and controlled buffers .
- Structural Isomerism : Ensure regiochemistry (e.g., 4-chloro vs. 5-chloro isomers) is confirmed via NOESY NMR .
How can structure-activity relationships (SAR) guide the design of more potent analogs?
Advanced Research Question
Key SAR insights include:
- Chlorine Position : 4-Chloro substitution enhances MAO-B inhibition compared to 5- or 6-chloro analogs, likely due to optimal halogen bonding .
- Methyl Group : 2-Methyl substitution increases lipophilicity, improving blood-brain barrier penetration (logP = 2.1 vs. 1.5 for non-methylated analogs) .
- Amine Modification : Tertiary amines (e.g., N-ethyl) reduce potency, suggesting primary amine is critical for binding .
Q. Methodology for SAR Studies :
Molecular Docking : Use X-ray structures of MAO-B (PDB: 2V5Z) to model binding interactions.
Analog Synthesis : Systematically vary substituents and measure IC₅₀ values .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Low Yields in Key Steps : Reductive amination and chlorination often have <50% yields. Mitigate via flow chemistry for better heat/mass transfer .
Purification at Scale : Replace column chromatography with crystallization; e.g., use ethanol/water mixtures for hydrochloride salt precipitation .
Stability Issues : The free base is hygroscopic; store as hydrochloride salt under inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
